2-Amino-2-methyl-4-(3-(5-phenyl-4-(trifluoromethyl)isoxazol-3-yl)-4,5-dihydronaphtho[1,2-c]isoxazol-7-yl)butanoic acid
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Overview
Description
The compound “US9216972, 94” is a synthetic chemical compound known for its significant biological activity. It is a ligand that interacts with specific receptors in the human body, particularly the sphingosine 1-phosphate receptor. This interaction plays a crucial role in various physiological processes, including cell proliferation and apoptosis suppression .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “US9216972, 94” involves multiple steps, starting from basic organic compoundsThe reaction conditions often involve the use of catalysts and specific temperature and pressure settings to ensure the desired chemical transformations .
Industrial Production Methods
In an industrial setting, the production of “US9216972, 94” is scaled up using optimized synthetic routes to ensure high yield and purity. The process involves the use of large-scale reactors and continuous monitoring of reaction parameters. Crystallization techniques are employed to purify the final product, ensuring it meets the required standards for pharmaceutical applications .
Chemical Reactions Analysis
Types of Reactions
“US9216972, 94” undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation states.
Reduction: It can also be reduced, typically using reducing agents like sodium borohydride.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents such as halogens and nucleophiles are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield different oxides, while reduction can produce various reduced forms of the compound .
Scientific Research Applications
“US9216972, 94” has a wide range of scientific research applications, including:
Chemistry: Used as a model compound to study receptor-ligand interactions.
Biology: Investigated for its role in cell signaling pathways.
Medicine: Explored for its potential therapeutic effects in treating diseases like multiple sclerosis.
Industry: Utilized in the development of new pharmaceuticals and chemical products.
Mechanism of Action
The compound exerts its effects by binding to the sphingosine 1-phosphate receptor. This binding activates specific signaling pathways that regulate cell proliferation, migration, and survival. The molecular targets include various proteins and enzymes involved in these pathways, leading to the observed biological effects .
Comparison with Similar Compounds
Similar Compounds
BDBM197666: Another ligand for the sphingosine 1-phosphate receptor with similar biological activity.
BDBM197653: A compound with comparable receptor binding affinity and physiological effects
Uniqueness
“US9216972, 94” stands out due to its high binding affinity and specificity for the sphingosine 1-phosphate receptor. This makes it a valuable tool for studying receptor-ligand interactions and developing targeted therapies .
Properties
Molecular Formula |
C26H22F3N3O4 |
---|---|
Molecular Weight |
497.5 g/mol |
IUPAC Name |
2-amino-2-methyl-4-[3-[5-phenyl-4-(trifluoromethyl)-1,2-oxazol-3-yl]-4,5-dihydrobenzo[g][2,1]benzoxazol-7-yl]butanoic acid |
InChI |
InChI=1S/C26H22F3N3O4/c1-25(30,24(33)34)12-11-14-7-9-17-16(13-14)8-10-18-20(17)31-36-23(18)21-19(26(27,28)29)22(35-32-21)15-5-3-2-4-6-15/h2-7,9,13H,8,10-12,30H2,1H3,(H,33,34) |
InChI Key |
HJNGPEXUUTVSJW-UHFFFAOYSA-N |
Canonical SMILES |
CC(CCC1=CC2=C(C=C1)C3=NOC(=C3CC2)C4=NOC(=C4C(F)(F)F)C5=CC=CC=C5)(C(=O)O)N |
Origin of Product |
United States |
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